吡唑并吖啶

描述

Pyrazoloacridine has been used in trials studying the treatment of Lung Cancer, Liver Cancer, Breast Cancer, Melanoma (Skin), and Metastatic Cancer, among others.

Pyrazoloacridine is a 9-methoxy acridine compound containing a reducible 5-nitro substituent. Pyrazoloacridine appears to intercalate into DNA and inhibit RNA synthesis, DNA synthesis, and the activities of topoisomerases I and II, thereby causing cytotoxicity. (NCI04)

科学研究应用

抗癌剂

吡唑并吖啶 (PZA) 是一种新型吖啶类抗癌剂 . 它正在进行 II 期临床试验,用于治疗晚期癌症患者 . 虽然观察到单独使用 PZA 对患者的治疗反应较差,但由于其作用机制与其他拓扑异构酶毒素不同,这类药物仍然具有研究价值 .

协同细胞毒性

将 PZA 与传统抗癌剂联合使用为治疗耐药性人类肿瘤提供了一种有吸引力的方法 . 以固定比例将 PZA 与阿霉素、托泊替康和依托泊苷联合使用,对 SW-620 和 SW620/AD-300 细胞系均表现出协同细胞毒性 . 将 PZA 与阿霉素联合使用也对 MCF-7 和 MCF-7/TH 细胞系表现出协同细胞毒性 .

对实体瘤细胞系的的选择性

在临床前测试中,PZA 对实体瘤细胞系表现出选择性 . 它具有广泛的体内活性 .

在缺氧、非增殖和多药耐药细胞系中的活性

PZA 对肿瘤细胞表现出时间依赖性细胞毒性 . 它保留了对多种耐药性癌细胞表型的活性,包括多药耐药蛋白过表达的细胞,通过拓扑异构酶 II 介导的 DNA 损伤而对依托泊苷和阿霉素耐药的细胞,以及由于拓扑异构酶 I 水平低而对喜树碱耐药的细胞 .

作用机制

Pharmacokinetics

It’s known that pza is metabolized in human liver microsomes by cytochromes p450 and flavin monooxygenase . More research is needed to fully understand the pharmacokinetics of PZA and how these properties impact its bioavailability.

Action Environment

It’s known that pza shows activity against hypoxic cells , suggesting that the oxygen levels in the tumor microenvironment may influence its efficacy

生化分析

Biochemical Properties

Pyrazoloacridine plays a significant role in biochemical reactions by inhibiting the activity of topoisomerases I and II. These enzymes are crucial for DNA replication and transcription. Pyrazoloacridine interacts with topoisomerases by intercalating into DNA, thereby preventing the formation of topoisomerase-DNA adducts and inhibiting the catalytic activity of these enzymes . This interaction leads to the stabilization of the DNA-topoisomerase complex, resulting in DNA damage and subsequent cell death.

Cellular Effects

Pyrazoloacridine exerts cytotoxic effects on various types of cells, particularly solid tumor cells. It has been shown to induce apoptosis in P53-deficient Hep 3B human hepatoma cells and cause delayed DNA fragmentation in MCF-7 breast cancer cells . Pyrazoloacridine influences cell function by inhibiting DNA and RNA synthesis, damaging both nascent and parental DNA, and interfering with protein-DNA complexes . Additionally, it affects cell signaling pathways and gene expression, contributing to its anticancer activity.

Molecular Mechanism

The molecular mechanism of Pyrazoloacridine involves its binding interactions with DNA and topoisomerases. By intercalating into DNA, Pyrazoloacridine inhibits the catalytic activity of topoisomerases I and II, leading to the stabilization of the DNA-topoisomerase complex and subsequent DNA damage . This inhibition disrupts DNA replication and transcription, ultimately resulting in cell death. Pyrazoloacridine also affects gene expression by inhibiting DNA and RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrazoloacridine have been observed to change over time. Pyrazoloacridine shows schedule-independent cytotoxicity against tumor cells, with host toxicity being greater with shorter infusions . The stability and degradation of Pyrazoloacridine have been studied, with findings indicating that it retains activity against several drug-resistant cancer phenotypes over time . Long-term effects on cellular function include DNA fragmentation and granulocyte toxicity .

Dosage Effects in Animal Models

The effects of Pyrazoloacridine vary with different dosages in animal models. In preclinical studies, Pyrazoloacridine has shown selectivity for solid tumor cell lines and activity in hypoxic, noncycling, and multidrug-resistant cell lines . Dose-limiting toxicities, such as granulocytopenia and mucositis, have been observed at higher doses . The recommended Phase II dose for Pyrazoloacridine is 281 mg/m², which has been well tolerated in clinical studies .

Metabolic Pathways

Pyrazoloacridine is metabolized by cytochromes P450 and flavin monooxygenase in human liver microsomes . The primary metabolites identified include 9-desmethyl-Pyrazoloacridine, N-demethyl-Pyrazoloacridine, and Pyrazoloacridine N-oxide . These metabolites are formed through oxidative reactions catalyzed by specific cytochrome P450 isoforms, such as CYP1A2 and CYP3A4 . The metabolic pathways of Pyrazoloacridine play a crucial role in its pharmacokinetics and overall efficacy.

Transport and Distribution

Pyrazoloacridine is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier and accumulate in brain tissues . The distribution of Pyrazoloacridine is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within specific tissues . The pharmacokinetic properties of Pyrazoloacridine, including its volume of distribution and protein binding, contribute to its overall distribution profile .

Subcellular Localization

The subcellular localization of Pyrazoloacridine is primarily within the nucleus, where it exerts its effects on DNA and topoisomerases . Pyrazoloacridine’s ability to intercalate into DNA and inhibit topoisomerase activity is crucial for its anticancer activity. The compound’s localization within the nucleus allows it to effectively disrupt DNA replication and transcription processes, leading to cell death .

属性

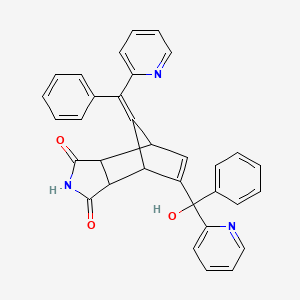

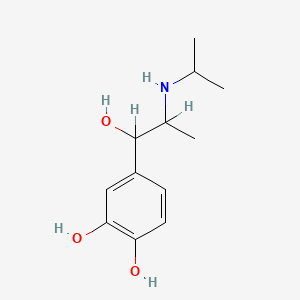

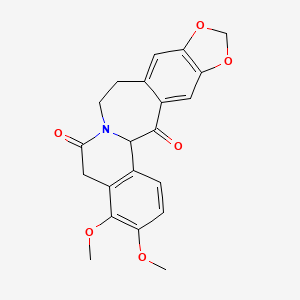

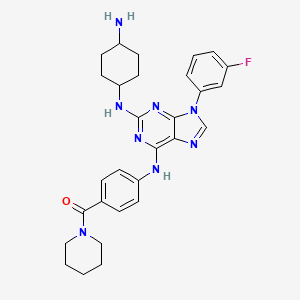

IUPAC Name |

3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCWPKGYTCJSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99009-21-9 (methanesulfonate salt) | |

| Record name | Pyrazoloacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50869326, DTXSID301316714 | |

| Record name | 3-(9-Methoxy-5-nitropyrazolo[3,4,5-kl]acridin-2(1H)-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazoloacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 10.12 (mg/mL), Buffer, pH 4 > 9.99 (mg/mL), Buffer, pH 9 < 0.67 (mg/mL), Ethanol > 0.66 (mg/mL), Dimethylacetamide 5.05 - 10.10 (mg/mL), DMSO > 10.18 (mg/mL), Chloroform < 0.68 (mg/mL), Ethyl acetate < 0.67 (mg/mL), t-BuOH < 0.67 (mg/mL) | |

| Record name | PYRAZOLOLOACRIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/366140%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

99009-20-8 | |

| Record name | Pyrazoloacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazoloacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoloacridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazoloacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLOACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24XJN68OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pyrazoloacridine exert its anticancer effects?

A1: Pyrazoloacridine functions as a DNA intercalator and inhibits the activity of both topoisomerase I and II enzymes [, ]. Unlike traditional topoisomerase poisons, PZA does not stabilize covalent topoisomerase-DNA complexes but rather hinders their formation, suggesting a distinct mechanism of action [].

Q2: Does Pyrazoloacridine preferentially target specific cell types?

A2: Preclinical studies have demonstrated Pyrazoloacridine's selectivity for solid tumor cells over leukemia cells [, , ]. Importantly, it maintains efficacy against non-cycling and hypoxic cells, which are often resistant to conventional chemotherapy [, , , ].

Q3: How does Pyrazoloacridine affect the cell cycle?

A3: Pyrazoloacridine induces cell cycle arrest in the G1 and G2 phases [], which may contribute to its observed antagonism with antimetabolites and anti-microtubule agents [].

Q4: What is the molecular formula and weight of Pyrazoloacridine?

A4: While the provided research articles don't explicitly state the molecular formula and weight of the specific PZA analog (NSC 366140, PD115934) used in clinical trials, they describe it as a 9-methoxy derivative. Determining the precise formula and weight would necessitate referring to chemical databases or publications dedicated to its synthesis.

Q5: What is the pharmacokinetic profile of Pyrazoloacridine?

A5: Pyrazoloacridine exhibits a rapid initial decline in plasma concentration (alpha half-life of approximately 0.5 hours) followed by a prolonged elimination phase (terminal half-life ranging from 11 to 30 hours) [, , ]. The drug demonstrates a large volume of distribution (700-1380 L/m2), suggesting extensive tissue distribution [, ].

Q6: Does Pyrazoloacridine's pharmacokinetic behavior differ across species?

A6: Yes, significant interspecies differences in Pyrazoloacridine's pharmacokinetics and pharmacodynamics have been observed. Notably, monkeys tolerated significantly higher doses compared to mice and dogs, highlighting the importance of careful dose selection for human trials [].

Q7: How does the route and schedule of administration impact Pyrazoloacridine's toxicity?

A7: Intravenous bolus administration of Pyrazoloacridine is associated with dose-limiting central nervous system toxicity [, ]. Prolonging the infusion duration to 1-3 hours or administering the drug as a 24-hour infusion reduces the risk of neurotoxicity while maintaining myelosuppression as the primary dose-limiting toxicity [, , , ].

Q8: Does Pyrazoloacridine show activity against multidrug-resistant tumor cells?

A8: Pyrazoloacridine has demonstrated preclinical activity against multidrug-resistant tumor cell lines, including those with nonfunctional p53, suggesting potential in overcoming resistance mechanisms [, ]. This activity against MDR cells, coupled with its distinct mechanism of action, makes it a potential candidate for combination therapies [, , ].

Q9: What are the main toxicities associated with Pyrazoloacridine?

A9: Myelosuppression, primarily neutropenia, is the dose-limiting toxicity of Pyrazoloacridine across various schedules [, , , ]. Central nervous system toxicity, including neuropsychiatric and neuromotor effects, was also observed, particularly with shorter infusion durations [, ].

Q10: Are there any biomarkers to predict Pyrazoloacridine's efficacy or toxicity?

A10: Plasma Pyrazoloacridine concentrations have been shown to correlate with the degree of myelosuppression [, ]. Additionally, the presence of DNA damage in bone marrow cells post-treatment was associated with granulocyte toxicity []. Further research is needed to identify robust biomarkers for efficacy prediction.

Q11: What are the future directions for Pyrazoloacridine research?

A11: Future research should focus on optimizing Pyrazoloacridine's therapeutic window by:

Q12: What is known about the metabolism of Pyrazoloacridine?

A12: Studies in human liver microsomes have identified three primary oxidative metabolites of Pyrazoloacridine: 9-desmethyl-PZA, N-demethyl-PZA, and PZA N-oxide. Specific cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, play a role in PZA metabolism, alongside flavin monooxygenase (FMO) []. Understanding these metabolic pathways is crucial for predicting drug interactions and individual variability in response.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。